Nickel Alizarinate

Overview

Description

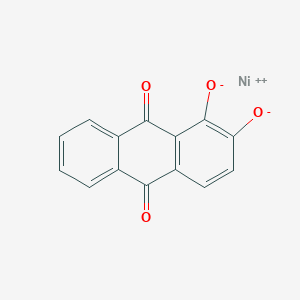

Nickel alizarinate is a coordination compound formed by the interaction of nickel ions (Ni²⁺) with alizarin (1,2-dihydroxyanthraquinone), a naturally occurring organic dye. This chelate complex is characterized by its distinctive stability due to the bidentate binding of alizarin’s hydroxyl groups to the nickel center . This compound has been studied for applications in gas chromatography as a stationary phase modifier, where its selectivity for specific analytes (e.g., hydrocarbons, polar organics) is attributed to the metal-ligand coordination environment . Its synthesis typically involves reacting nickel salts with alizarin under controlled pH and temperature conditions, yielding a deep-red to violet crystalline solid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel alizarinate can be synthesized through the reaction of nickel salts, such as nickel sulfate or nickel chloride, with alizarin in an aqueous solution. The reaction conditions, including pH and mole ratios, play a crucial role in determining the structure and stability of the resulting complex . For instance, a pH of 6 tends to favor the formation of monomeric complexes, while higher pH levels (7-8) result in dimeric complexes .

Industrial Production Methods: Industrial production of this compound typically involves the use of nickel nitrate and alizarin in a controlled environment to ensure consistent quality and yield. The process may include steps such as filtration, washing, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: Nickel alizarinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color and chemical properties.

Reduction: Reduction reactions can alter the oxidation state of nickel within the complex.

Substitution: Ligand substitution reactions can occur, where alizarin is replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Various ligands such as ethylenediamine, bipyridine.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nickel oxide complexes, while reduction can yield lower oxidation state nickel complexes .

Scientific Research Applications

Applications in Catalysis

One of the most significant applications of nickel alizarinate lies in its catalytic properties. Research indicates that this compound can act as a catalyst in various chemical reactions:

- Reduction Reactions : this compound has been effectively used in the reduction of nitro compounds and dyes. A study demonstrated its use in the reduction of 4-nitroaniline and picric acid using sodium borohydride as a reducing agent. The reaction showcased high efficiency and selectivity, making it a viable option for environmental remediation processes .

- Dye Degradation : The compound has also been employed in the degradation of hazardous dyes such as Alizarin Red S (ARS). Experimental results showed that this compound facilitated the removal of ARS from aqueous solutions under mild conditions, highlighting its potential for wastewater treatment applications .

Environmental Remediation

This compound's ability to interact with pollutants makes it a promising candidate for environmental applications:

- Heavy Metal Removal : The complex has been investigated for its efficacy in removing heavy metals from contaminated water sources. Its chelating properties allow it to bind with metal ions, thus facilitating their removal from solutions.

- Antibacterial Properties : Recent studies have explored the antibacterial potential of nickel-alizarin complexes. These complexes have shown effectiveness against various bacterial strains, suggesting their application in developing antimicrobial agents .

Material Science Applications

In material science, this compound is being researched for its potential use in developing advanced materials:

- Pigments : Due to its vibrant color properties, this compound can be utilized as a pigment in coatings and plastics.

- Nanocomposites : Incorporating this compound into nanocomposite materials can enhance their mechanical and thermal properties. Research into these composites is ongoing, with promising results indicating improved performance compared to traditional materials .

Case Study 1: Catalytic Reduction of Nitro Compounds

A study utilized this compound as a catalyst for the reduction of nitro compounds. The research highlighted:

- High catalytic activity with optimal conditions leading to complete reduction within a short time frame.

- Potential applications in industrial processes where nitro compounds are prevalent.

Case Study 2: Environmental Cleanup

Another investigation focused on using this compound for dye degradation:

- The study demonstrated effective removal rates of ARS from wastewater.

- Results indicated that the compound could be regenerated and reused multiple times without significant loss of activity.

Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Catalysis | Reduction of nitro compounds | High efficiency; suitable for industrial use |

| Environmental Remediation | Dye degradation | Effective removal rates; reusable catalyst |

| Material Science | Pigments and nanocomposites | Enhanced mechanical properties observed |

Mechanism of Action

The mechanism by which nickel alizarinate exerts its effects involves the coordination of nickel ions with the hydroxyl and carbonyl groups of alizarin. This coordination enhances the stability and reactivity of the complex. In antibacterial applications, the compound interacts with bacterial cell membranes, disrupting their function and leading to cell death . Molecular docking studies have shown that the dimeric form of the complex is particularly effective in this regard .

Comparison with Similar Compounds

Structural and Functional Comparison with Other Metal Alizarinates

Nickel alizarinate belongs to a broader class of metal-alizarin complexes, including cobalt alizarinate, copper alizarinate, and aluminum alizarinate. These compounds share a common ligand framework but differ in their central metal ions, leading to variations in stability, reactivity, and applications:

Key Findings :

- This compound exhibits superior thermal stability compared to copper and cobalt analogs, making it suitable for high-temperature applications like catalysis or gas chromatography .

- Its adsorption capacity for nickel ions (28.5 mg/g) surpasses that of other agro-waste-based adsorbents (e.g., rice husk: 15.2 mg/g, coconut coir: 12.8 mg/g) .

Comparison with Non-Alizarin Nickel Compounds

This compound differs fundamentally from inorganic nickel compounds like nickel carbonate (NiCO₃) and nickel oxides (NiO) in both structure and application:

Key Findings :

- Nickel carbonate’s high nickel content (≥40%) makes it industrially valuable for electroplating, whereas this compound’s utility lies in its selective binding properties .

- Environmental monitoring data indicates that this compound poses lower ecological risks compared to nickel oxides, which are linked to respiratory toxicity .

Biological Activity

Nickel alizarinate, a complex formed from nickel ions and alizarin, has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological implications of this compound, emphasizing its antimicrobial, antioxidant, and cytotoxic properties.

Synthesis and Characterization

This compound is synthesized through the reaction of nickel salts with alizarin, a naturally occurring dye. The resulting complex can be characterized using various techniques such as:

- Infrared Spectroscopy (IR) : To confirm the coordination between nickel and the alizarin ligand.

- Nuclear Magnetic Resonance (NMR) : To elucidate the structure and confirm the presence of specific functional groups.

- X-ray Crystallography : To determine the three-dimensional arrangement of atoms within the complex.

Table 1 summarizes key characterization techniques and their findings related to this compound.

| Technique | Findings |

|---|---|

| IR | Characteristic peaks indicating coordination |

| NMR | Signals corresponding to ligand protons |

| X-ray Crystallography | Octahedral geometry confirmed |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, in vitro tests revealed that this compound had notable efficacy against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Case Study : A study assessed the antimicrobial activity of this compound against a panel of pathogens. The results indicated that it produced inhibition zones ranging from 20 mm to 40 mm depending on the organism tested.

Antioxidant Activity

Nickel complexes, including this compound, have been reported to exhibit antioxidant properties. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

- Mechanism : The antioxidant activity is believed to stem from the chelation of metal ions by the alizarin ligand, which stabilizes reactive species and prevents cellular damage.

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.

- Study Findings : In one study, this compound was tested on human lung cancer cells (A549) and showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure.

Mechanistic Insights

The biological activities of this compound are largely influenced by its interaction with biomolecules such as DNA and proteins. Nickel ions can intercalate into DNA strands or bind to proteins, potentially disrupting their function.

- DNA Interaction : Studies indicate that nickel complexes can bind to DNA without causing degradation, suggesting a mechanism for their anticancer effects.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Nickel Alizarinate, and how can researchers validate its structural integrity?

- Methodological Answer : this compound synthesis typically involves reacting nickel salts (e.g., nickel acetate ) with alizarin derivatives under controlled pH and temperature. Characterization requires multi-technique validation:

- Spectroscopy : UV-Vis and FT-IR to confirm ligand coordination and electronic transitions.

- Crystallography : Single-crystal X-ray diffraction (XRD) to resolve the molecular structure .

- Elemental Analysis : ICP-MS or CHNS analysis to verify stoichiometry.

Reproducibility hinges on documenting reaction conditions (solvent, molar ratios, reaction time) and cross-referencing spectral data with computational models (e.g., DFT calculations) .

Q. What factors influence the stability of this compound in aqueous and non-aqueous systems?

- Methodological Answer : Stability studies should assess:

- pH Sensitivity : Titration experiments to identify pH ranges where the complex remains intact.

- Thermal Stability : TGA/DSC to monitor decomposition temperatures.

- Solvent Effects : Solubility tests in polar (water, ethanol) vs. non-polar solvents (toluene).

Data contradictions (e.g., conflicting stability reports) may arise from impurities or inconsistent measurement protocols; replicate experiments and peer validation are critical .

Q. Which analytical techniques are most reliable for quantifying this compound in mixed matrices?

- Methodological Answer :

- Chromatography : HPLC with UV detection for separation and quantification.

- Electrochemical Methods : Cyclic voltammetry to track redox behavior.

- Spectrophotometry : Calibration curves using standardized solutions.

Cross-validate results with spiked recovery experiments to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s catalytic activity across studies?

- Methodological Answer :

- Systematic Meta-Analysis : Compare experimental variables (e.g., catalyst loading, substrate scope) across studies .

- Controlled Replication : Reproduce key studies while standardizing conditions (e.g., oxygen-free environments for redox reactions).

- Advanced Characterization : Use X-ray absorption spectroscopy (XAS) to probe active-site geometry under operando conditions .

Q. What computational approaches best complement experimental studies of this compound’s reaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Model ligand-metal charge transfer and transition states.

- Molecular Dynamics (MD) : Simulate solvent effects on catalytic pathways.

- Kinetic Monte Carlo (KMC) : Predict rate-determining steps in multi-step reactions.

Validate computational predictions with isotopic labeling experiments (e.g., deuterated substrates) .

Q. How can kinetic studies elucidate the role of this compound in hydrogenation or oxidation reactions?

- Methodological Answer :

- Rate Law Determination : Vary substrate/catalyst concentrations to derive rate equations.

- In Situ Spectroscopy : Use time-resolved IR or Raman to detect intermediates.

- Isotope Effects : Compare vs. to identify hydrogen transfer steps.

Contradictions in kinetic data may arise from side reactions; use scavengers (e.g., TEMPO) to isolate primary pathways .

Q. What design-of-experiment (DOE) strategies optimize this compound synthesis for high yield and purity?

- Methodological Answer :

- Factorial Design : Test variables (temperature, pH, ligand ratio) systematically.

- Response Surface Methodology (RSM) : Model interactions between parameters.

- Machine Learning : Train algorithms on historical data to predict optimal conditions.

Ensure DOE aligns with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. Data Presentation and Validation

Q. How should researchers present spectral or crystallographic data to ensure reproducibility?

- Methodological Answer :

- Raw Data Deposition : Share XRD .cif files or spectral raw data in repositories.

- Error Reporting : Include confidence intervals for kinetic measurements.

- Cross-Validation : Pair experimental results with computational simulations (e.g., IR peak assignments via DFT) .

Table 1: Common Techniques for this compound Analysis

| Technique | Application | Key Parameters |

|---|---|---|

| XRD | Structural determination | Bragg angles, unit cell parameters |

| FT-IR | Ligand coordination analysis | Stretching frequencies (e.g., C=O) |

| Cyclic Voltammetry | Redox behavior | Peak potentials, electron transfer |

| TGA/DSC | Thermal stability | Decomposition temperatures |

Properties

IUPAC Name |

9,10-dioxoanthracene-1,2-diolate;nickel(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4.Ni/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16;/h1-6,15,18H;/q;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLUDXCULIUXSH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[O-])[O-].[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6NiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319242 | |

| Record name | Nickel alizarinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388570-91-0 | |

| Record name | Nickel alizarinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.